molecular formula C23H45NO B12647360 N-Icosylacrylamide CAS No. 65379-34-2

N-Icosylacrylamide

Cat. No.: B12647360
CAS No.: 65379-34-2
M. Wt: 351.6 g/mol
InChI Key: CJKAINXGZTZFDV-UHFFFAOYSA-N
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Description

N-Icosylacrylamide: is an organic compound with the molecular formula C23H45NO . It is a long-chain acrylamide derivative, where the acrylamide group is bonded to an icosyl (twenty-carbon) chain. This compound is known for its unique properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Icosylacrylamide can be synthesized through the reaction of icosylamine with acryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Icosylamine+Acryloyl chlorideThis compound+HCl\text{Icosylamine} + \text{Acryloyl chloride} \rightarrow \text{this compound} + \text{HCl} Icosylamine+Acryloyl chloride→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Icosylacrylamide can undergo oxidation reactions, particularly at the acrylamide group, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: this compound can participate in substitution reactions, where the acrylamide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Icosylamine.

    Substitution: Various substituted acrylamide derivatives.

Scientific Research Applications

Chemistry: N-Icosylacrylamide is used as a monomer in the synthesis of polymers and copolymers. Its long hydrophobic chain imparts unique properties to the resulting polymers, making them useful in various applications such as coatings and adhesives.

Biology: In biological research, this compound is used to study the interactions between hydrophobic molecules and biological membranes. It can also be used to modify proteins and peptides to enhance their stability and bioavailability.

Medicine: this compound derivatives are explored for their potential use in drug delivery systems. The hydrophobic nature of the compound allows for the encapsulation of hydrophobic drugs, improving their solubility and bioavailability.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, surfactants, and lubricants. Its unique properties make it suitable for use in harsh environments where conventional materials may fail.

Mechanism of Action

The mechanism of action of N-Icosylacrylamide involves its interaction with hydrophobic surfaces and molecules. The long icosyl chain allows the compound to embed itself into hydrophobic environments, altering the physical and chemical properties of the surrounding medium. This interaction can affect molecular targets such as proteins, lipids, and other hydrophobic molecules, leading to changes in their behavior and function.

Comparison with Similar Compounds

    N-Octadecylacrylamide: Similar to N-Icosylacrylamide but with an eighteen-carbon chain.

    N-Hexadecylacrylamide: Contains a sixteen-carbon chain.

    N-Dodecylacrylamide: Contains a twelve-carbon chain.

Comparison: this compound is unique due to its longer icosyl chain, which imparts greater hydrophobicity compared to its shorter-chain counterparts. This increased hydrophobicity can enhance the compound’s ability to interact with hydrophobic surfaces and molecules, making it more effective in applications requiring strong hydrophobic interactions.

Properties

CAS No.

65379-34-2

Molecular Formula

C23H45NO

Molecular Weight

351.6 g/mol

IUPAC Name

N-icosylprop-2-enamide

InChI

InChI=1S/C23H45NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-23(25)4-2/h4H,2-3,5-22H2,1H3,(H,24,25)

InChI Key

CJKAINXGZTZFDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCNC(=O)C=C

Origin of Product

United States

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